molecular formula C17H18N2O4 B3863778 N'-(2-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide

N'-(2-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide

Cat. No. B3863778
M. Wt: 314.34 g/mol
InChI Key: BUFYIBQSVISPFW-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide, also known as MBPAH, is a hydrazone compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of N'-(2-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide is not fully understood. However, it has been suggested that N'-(2-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. N'-(2-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells.
Biochemical and Physiological Effects:
N'-(2-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase, which are involved in a variety of physiological processes. N'-(2-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide has also been found to exhibit antioxidant activity, which may contribute to its anticancer and antifungal properties.

Advantages and Limitations for Lab Experiments

N'-(2-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, N'-(2-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, N'-(2-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for research on N'-(2-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide. One area of interest is the development of more efficient synthesis methods for N'-(2-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide. Another area of interest is the study of N'-(2-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide's potential use as an antifungal agent and as an inhibitor of acetylcholinesterase. Additionally, further research is needed to fully understand the mechanism of action of N'-(2-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide and its potential toxicity and side effects. Finally, the potential use of N'-(2-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide in combination with other anticancer agents should be explored.

Scientific Research Applications

N'-(2-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide has been studied for its potential applications in scientific research. It has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(2-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide has also been studied for its potential use as an antifungal agent and as an inhibitor of acetylcholinesterase, an enzyme that plays a role in Alzheimer's disease.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-21-14-8-4-3-7-13(14)11-18-19-17(20)12-23-16-10-6-5-9-15(16)22-2/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFYIBQSVISPFW-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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